Methyl 2-(trifluoromethyl)nicotinate

Lipophilicity Drug Design Membrane Permeability

Methyl 2-(trifluoromethyl)nicotinate is a pyridine-3-carboxylate ester bearing a trifluoromethyl (−CF₃) group at the 2-position of the aromatic ring. This substitution pattern places the strongly electron-withdrawing CF₃ group ortho to both the pyridine nitrogen and the methyl ester moiety, imparting a distinct electronic and steric environment not replicated by other positional isomers or the unsubstituted parent compound methyl nicotinate.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 136483-17-5
Cat. No. B163087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(trifluoromethyl)nicotinate
CAS136483-17-5
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h2-4H,1H3
InChIKeyGQUJMULWAYDZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(trifluoromethyl)nicotinate (CAS 136483-17-5): Core Physicochemical and Structural Profile for Informed Procurement


Methyl 2-(trifluoromethyl)nicotinate is a pyridine-3-carboxylate ester bearing a trifluoromethyl (−CF₃) group at the 2-position of the aromatic ring. This substitution pattern places the strongly electron-withdrawing CF₃ group ortho to both the pyridine nitrogen and the methyl ester moiety, imparting a distinct electronic and steric environment not replicated by other positional isomers or the unsubstituted parent compound methyl nicotinate. The compound serves as a strategic intermediate in the synthesis of pharmaceuticals (notably catechol-O-methyltransferase inhibitors) and agrochemical fungicides [1][2]. Its physicochemical properties—elevated lipophilicity, reduced basicity, and altered thermal behavior—directly affect formulation, purification, and reactivity in downstream chemistry.

Why Methyl 2-(trifluoromethyl)nicotinate Cannot Be Replaced by Unsubstituted or Regioisomeric Nicotinate Esters


Simple replacement of methyl 2-(trifluoromethyl)nicotinate with methyl nicotinate or its 4-, 5-, or 6-CF₃ isomers introduces consequential changes in lipophilicity, basicity, and reactivity that compromise synthetic fidelity. The ortho-CF₃ group in the 2-isomer withdraws electron density from both the ester carbonyl and the pyridine nitrogen, accelerating nucleophilic acyl substitution while suppressing N-protonation and N-oxide formation [1]. In contrast, the 4- and 6-isomers primarily affect the ring π-system without the same proximal electronic effect on the ester, and the unsubstituted methyl nicotinate lacks the metabolic stability and membrane permeability conferred by the CF₃ group. These differences manifest quantitatively in logP, pKa, boiling point, and density—parameters that directly govern extraction efficiency, chromatographic retention, salt formation, and reaction kinetics in multi-step synthesis.

Quantitative Differentiation of Methyl 2-(trifluoromethyl)nicotinate Against Its Closest Analogs


Lipophilicity Increase: 2-Fold Higher Computed XLogP3 vs. Unsubstituted Methyl Nicotinate

Methyl 2-(trifluoromethyl)nicotinate exhibits a computed XLogP3 of 1.6, compared to 0.8 for methyl nicotinate, representing a 2-fold increase in predicted octanol-water partition coefficient [1][2]. This difference arises directly from the hydrophobic −CF₃ substituent and is consistent across all CF₃-substituted nicotinate isomers, which share XLogP3 values of approximately 1.6 [3][4]. However, the 2-position isomer is unique in coupling this elevated lipophilicity with ortho-electronic effects on the ester and pyridine nitrogen.

Lipophilicity Drug Design Membrane Permeability

Radical Reduction in Basicity: pKa Depression by ~4.6 Units Relative to Methyl Nicotinate

The predicted pKa of the pyridine nitrogen in methyl 2-(trifluoromethyl)nicotinate is −1.48 ± 0.22, compared to an experimentally determined pKa of approximately 3.1 for methyl nicotinate . This ~4.6 log-unit decrease reflects the powerful electron-withdrawing inductive effect of the ortho-CF₃ group, which stabilizes the free base form and disfavors protonation. The 4-CF₃ and 6-CF₃ isomers are expected to exhibit less pronounced pKa shifts because the CF₃ group is positioned further from the ring nitrogen, though explicit comparative data are not available in the public domain.

Basicity Salt Formation Extraction

Elevated Boiling Point and Density: Implications for Distillation and Phase Separation

Methyl 2-(trifluoromethyl)nicotinate has a predicted boiling point of 216.7 ± 40.0 °C at 760 mmHg and a density of 1.331 ± 0.06 g/cm³, compared to methyl nicotinate with a literature boiling point of 204 °C and density of approximately 1.137 g/cm³ . The ~13 °C increase in boiling point and ~17% increase in density are attributable to the additional mass and polarizability of the CF₃ group, which strengthen intermolecular interactions. These differences directly influence solvent selection for distillation, liquid-liquid extraction behavior, and storage recommendations (2–8 °C for the 2-CF₃ compound vs. ambient for the unsubstituted ester).

Physicochemical Properties Purification Formulation

Unique Synthetic Utility: Ortho-CF₃ Enables Specific Heterocycle Construction for COMT Inhibitors and Fungicides

The 2-(trifluoromethyl) substitution pattern is explicitly required for the synthesis of the clinical-stage COMT inhibitor 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide, where the methyl ester serves as the direct precursor to the carboxylic acid intermediate [1]. Similarly, JP H0381263A claims 2-(trifluoromethyl)nicotinic acid methyl ester specifically as the intermediate for agricultural fungicides [2]. The 4-, 5-, and 6-CF₃ isomers lack the requisite ortho relationship between the CF₃ group and the ester/heteroatom functionality that enables the regioselective cyclization and cross-coupling transformations central to these target molecules. No published synthetic route to the aforementioned COMT inhibitor or the claimed fungicides employs a 4- or 6-CF₃ nicotinate ester as a substitute.

Synthetic Intermediate COMT Inhibitor Agrochemical

Definitive Application Scenarios for Methyl 2-(trifluoromethyl)nicotinate Based on Quantitative Differentiation


Medicinal Chemistry: Key Intermediate for COMT Inhibitors Targeting Parkinson's Disease

The 2-CF₃ nicotinate ester is the validated precursor for the carboxylic acid building block used in the synthesis of 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide, a potent catechol-O-methyltransferase (COMT) inhibitor [1]. The elevated lipophilicity (XLogP3 = 1.6) conferred by the CF₃ group facilitates blood-brain barrier penetration of the final drug candidate, while the ortho-CF₃ electronics enable the regioselective oxadiazole ring formation that defines the pharmacophore. No alternative regioisomer has been demonstrated to yield this clinical candidate.

Agrochemical Synthesis: Fungicide Intermediate per Ishihara Mining & Chemical Co. Patent

Japanese patent JPH0381263A explicitly claims 2-(trifluoromethyl)nicotinic acid methyl ester as the preferred intermediate for agricultural and horticultural fungicides [2]. The 2-CF₃ orientation is critical for the biological activity of the resulting fungicide class; substitution with the 4- or 6-CF₃ ester would alter the binding conformation to the fungal target enzyme, likely abolishing efficacy.

Process Chemistry: Optimized Extraction and Purification Strategy Leveraging Low Basicity

With a predicted pKa of −1.48, methyl 2-(trifluoromethyl)nicotinate remains predominantly unprotonated even at low pH, in contrast to methyl nicotinate (pKa ~3.1). This property enables selective extraction from acidic aqueous mixtures into organic solvents without the need for basification, reducing neutralization steps and minimizing salt waste [1]. The higher boiling point (216.7 °C) and density (1.331 g/cm³) further facilitate distillation-based purification and phase disengagement in continuous flow processes.

Drug Discovery: Lipophilic Fragment for Library Synthesis and Lead Optimization

The 2-fold increase in lipophilicity (XLogP3 = 1.6 vs. 0.8) relative to methyl nicotinate makes this compound a strategic fragment for enhancing membrane permeability in lead series where passive diffusion is rate-limiting [1]. The ester handle permits rapid amide or acid diversification, while the ortho-CF₃ group provides metabolic stability against cytochrome P450 oxidation, a common liability of unsubstituted pyridine rings.

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